axinysone B
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Overview
Description
Axinysone B is a secondary metabolite isolated from the red alga Laurencia similis . It belongs to the class of terpenoids, specifically sesquiterpenes, and exhibits significant antibacterial activity against Staphylococcus species . The molecular formula of this compound is C15H22O2, and it has a molecular weight of 234.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Axinysone B can be isolated from natural sources such as Laurencia similis The isolation process typically involves solvent extraction followed by chromatographic purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively covered in the literature. Given its natural origin, large-scale production would likely involve the cultivation of Laurencia similis and subsequent extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
Axinysone B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Axinysone B has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Investigated for its antibacterial properties against Staphylococcus species.
Medicine: Potential therapeutic applications due to its antibacterial activity.
Industry: Potential use in the development of antibacterial agents and natural product-based pharmaceuticals.
Mechanism of Action
The mechanism of action of Axinysone B involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death . The molecular targets and pathways involved in this process are not fully elucidated but are believed to involve the inhibition of essential bacterial enzymes and membrane proteins .
Comparison with Similar Compounds
Axinysone B can be compared with other sesquiterpenes isolated from Laurencia similis, such as:
- ent-1(10)-aristolen-9beta-ol
- (+)-aristolone
- 9-aristolen-1alpha-ol
- 2,3,5,6-tetrabromoindole
- 1-methyl-2,3,5,6-tetrabromoindole
- 1-methyl-2,3,5-tribromoindole
This compound is unique due to its specific antibacterial activity against Staphylococcus species and its distinct molecular structure .
Biological Activity
Axinysone B, a sesquiterpenoid derived from marine algae, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its cytotoxicity, antimicrobial effects, and potential mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound is structurally characterized as a sesquiterpenoid with a specific arrangement of hydroxyl groups that influence its biological activity. Its molecular formula is C15H24O3, and it exhibits enantiomeric properties alongside other related compounds.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:
- Cell Lines Tested : this compound was tested against several human tumor cell lines, including NCI-H187, MDA-MB-231, A-549, and HT-29.
- Results : this compound demonstrated significant cytotoxicity against the NCI-H187 cell line but was inactive against the other tested lines . This indicates a potential selectivity in its action that could be beneficial for targeted cancer therapies.
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (µM) | Activity |
---|---|---|
NCI-H187 | 12.5 | Cytotoxic |
MDA-MB-231 | >50 | Inactive |
A-549 | >50 | Inactive |
HT-29 | >50 | Inactive |
Antimicrobial Activity
In addition to its cytotoxic properties, this compound has been evaluated for antimicrobial effects. Studies have shown that it possesses activity against certain antibiotic-resistant bacteria:
- Tested Strains : this compound was assessed against strains such as Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited moderate antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The mechanisms underlying the biological activities of this compound are not fully elucidated, but several hypotheses have emerged from current research:
- Cell Cycle Arrest : this compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is likely mediated through the modulation of key regulatory proteins involved in cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .
- Inhibition of Key Enzymes : Some studies suggest that this compound could inhibit enzymes critical for cancer cell survival and proliferation, although specific targets remain to be identified.
Case Studies and Research Findings
A variety of case studies have illustrated the potential applications of this compound in pharmacology:
- Case Study 1 : A study investigating the effects of this compound on NCI-H187 cells revealed that treatment led to significant apoptosis as evidenced by increased annexin V staining.
- Case Study 2 : Research on its antibacterial properties highlighted that this compound could serve as a template for developing new antibiotics against resistant strains.
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1aS,4R,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one |
InChI |
InChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10+,12-,13+,15+/m0/s1 |
InChI Key |
KDPNSOLPHGZUAY-RHVNPFLSSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](C2=CC(=O)[C@H]3[C@@H]([C@]12C)C3(C)C)O |
Canonical SMILES |
CC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)O |
Origin of Product |
United States |
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